[4-(4-CHLOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
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Overview
Description
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a methanone group attached to a methyl-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Chlorobenzyl Group: The piperazine ring is then substituted with a chlorobenzyl group using nucleophilic substitution reactions.
Attachment of Methanone Group: The final step involves the attachment of the methanone group to the piperazine ring, which can be achieved through various carbonylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it serves as a probe to study the interactions of piperazine derivatives with biological targets .
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects . The chlorobenzyl group enhances the compound’s binding affinity to these targets, while the methanone group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: This compound features a dichloropyridinyl group instead of the thienyl moiety.
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: Similar structure but with a different substitution pattern on the thienyl ring.
Uniqueness: The unique combination of the chlorobenzyl and methanone groups in 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-2-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-3-5-15(18)6-4-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFBTRLJETWWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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